
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexane, featuring a carboxylate ester group and a 2-oxobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The 2-oxobutyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,1-dicarboxylic acid, while reduction may produce cyclohexane-1-methanol.
Scientific Research Applications
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The 2-oxobutyl group may also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: This compound has a similar structure but lacks the 2-oxobutyl group.
Cyclohexane-1-carboxylic acid: The parent compound without the ester and 2-oxobutyl substituents.
Ethyl 1-cyclohexene-1-carboxylate: Similar to Methyl 1-cyclohexene-1-carboxylate but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate is unique due to the presence of both the ester and 2-oxobutyl groups, which confer distinct chemical and physical properties. These functional groups enable the compound to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Properties
CAS No. |
88869-09-4 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-10(13)9-12(11(14)15-2)7-5-4-6-8-12/h3-9H2,1-2H3 |
InChI Key |
STJCXZQHLNJNDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1(CCCCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


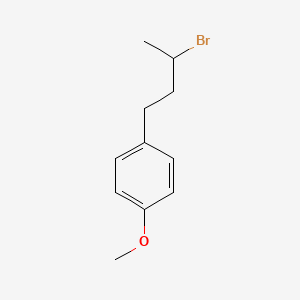

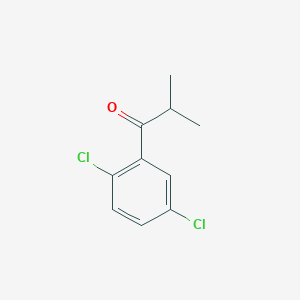

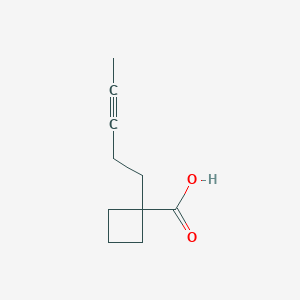
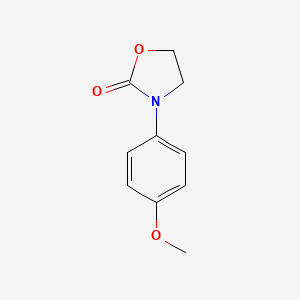
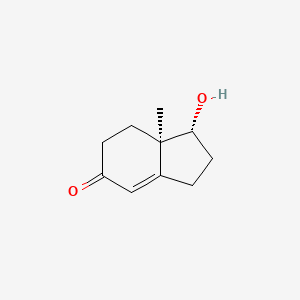
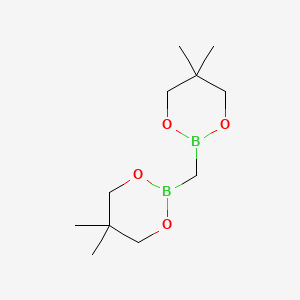

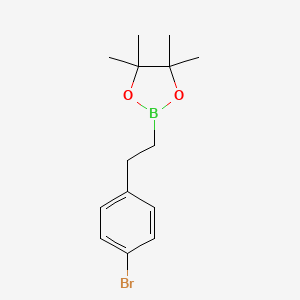


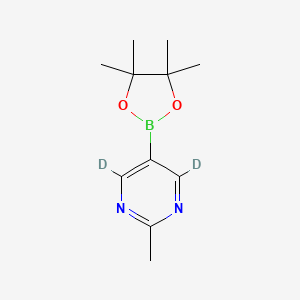
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
